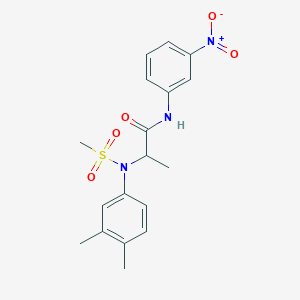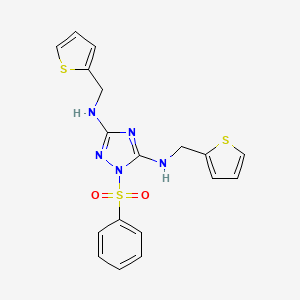![molecular formula C26H27N3O2S B4229130 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229130.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione, also known as TD-1473, is a small molecule drug that has been recently developed as a potential treatment for inflammatory bowel disease (IBD). IBD is a chronic inflammatory disorder of the gastrointestinal tract that affects millions of people worldwide. The development of novel and effective therapies for IBD is of great importance, as current treatments have limitations and can cause serious side effects. In
Wirkmechanismus
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione works by inhibiting the activity of a protein called Janus kinase 1 (JAK1). JAK1 is a key signaling molecule in the immune system that is involved in the production of inflammatory cytokines. By inhibiting JAK1, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione reduces the production of inflammatory cytokines, which in turn reduces inflammation in the gastrointestinal tract.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical models of IBD. These effects include reducing the production of inflammatory cytokines, improving gut barrier function, and reducing disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is its specificity for JAK1. Unlike other JAK inhibitors, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione does not inhibit other JAK proteins, which reduces the risk of off-target effects. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is that it is a small molecule drug, which can limit its efficacy in treating IBD. Large molecule biologics, such as monoclonal antibodies, have shown promise in treating IBD and may be more effective than small molecule drugs like 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione.
Zukünftige Richtungen
There are several future directions for 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione research. One direction is to conduct clinical trials to determine the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in humans with IBD. Another direction is to explore the potential of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in treating other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Additionally, researchers may investigate the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in combination with other drugs to improve its efficacy in treating IBD. Finally, researchers may explore the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in personalized medicine, where the drug is tailored to the individual patient based on their genetic profile.
Wissenschaftliche Forschungsanwendungen
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of IBD. In these studies, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the gastrointestinal tract, improve gut barrier function, and reduce disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing inflammation in other preclinical models of inflammatory diseases, such as psoriasis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c30-24-18-23(26(31)29(24)19-22-12-7-17-32-22)27-13-15-28(16-14-27)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17,23,25H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBOWIMKVJTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4229052.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4229053.png)
![ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4229066.png)
![4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4229072.png)
![3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4229077.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4229084.png)
![N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4229096.png)
![2-benzyl-7-fluoro-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229101.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4229110.png)
![N-(5-bromo-2-hydroxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229123.png)

![2-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4229134.png)
![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229144.png)